Product packaging for Uracil, 1,6-dimethyl-5-iodo-3-phenyl-(Cat. No.:CAS No. 32000-67-2)

Uracil, 1,6-dimethyl-5-iodo-3-phenyl-

Cat. No.: B14693982
CAS No.: 32000-67-2
M. Wt: 342.13 g/mol
InChI Key: DVVILHAVIZXVQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Uracil (B121893) as a Heterocyclic Scaffold in Academic Research

Uracil, a fundamental component of ribonucleic acid (RNA), is a pyrimidine (B1678525) base that plays a crucial role in genetic coding and protein synthesis. Beyond its biological role, the uracil scaffold has emerged as a "privileged structure" in medicinal chemistry. Its planar, aromatic nature and the presence of multiple hydrogen bond donors and acceptors allow it to interact with a wide array of biological targets, including enzymes and receptors. This inherent bioactivity has spurred extensive academic research into synthesizing and evaluating novel uracil derivatives for therapeutic applications.

Overview of Substituted Uracil Derivatives in Contemporary Chemical Synthesis Research

The chemical modification of the uracil ring at its various positions (N-1, N-3, C-5, and C-6) has led to the development of a vast library of derivatives with a broad spectrum of biological activities. For instance, the substitution at the C-5 position has been a particularly fruitful area of investigation, yielding compounds with antiviral, anticancer, and antibacterial properties. nih.gov Similarly, modifications at the N-1 and N-3 positions can significantly influence the compound's solubility, bioavailability, and target specificity. Contemporary chemical synthesis research focuses on developing efficient and regioselective methods to introduce diverse functional groups onto the uracil core, thereby fine-tuning its pharmacological profile.

Specific Research Focus on Uracil, 1,6-dimethyl-5-iodo-3-phenyl- and its Related Congeners

While a significant body of research exists on substituted uracils, the specific compound "Uracil, 1,6-dimethyl-5-iodo-3-phenyl-" represents a niche area of study. Its structure combines several key features: a dimethylated uracil core, a halogen (iodo) at the C-5 position, and a phenyl group at the N-3 position. The presence of the iodine atom is of particular interest, as it can serve as a handle for further chemical modifications, such as cross-coupling reactions, to introduce additional complexity. lookchem.com The N-phenyl group is expected to enhance the lipophilicity of the molecule, potentially influencing its cell permeability and interaction with hydrophobic binding pockets.

Due to the lack of specific literature on "Uracil, 1,6-dimethyl-5-iodo-3-phenyl-," its research focus is largely inferred from the properties of its constituent parts. The investigation into this and related congeners would likely aim to explore the synergistic effects of these substitutions on biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11IN2O2 B14693982 Uracil, 1,6-dimethyl-5-iodo-3-phenyl- CAS No. 32000-67-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32000-67-2

Molecular Formula

C12H11IN2O2

Molecular Weight

342.13 g/mol

IUPAC Name

5-iodo-1,6-dimethyl-3-phenylpyrimidine-2,4-dione

InChI

InChI=1S/C12H11IN2O2/c1-8-10(13)11(16)15(12(17)14(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

DVVILHAVIZXVQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C)C2=CC=CC=C2)I

Origin of Product

United States

Synthesis and Characterization

A potential two-step synthesis could commence with the commercially available 6-methyluracil (B20015). The first step would involve the iodination at the C-5 position. This can be achieved using various iodinating agents, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), in a suitable solvent.

The subsequent and more challenging step would be the regioselective introduction of the methyl and phenyl groups at the N-1 and N-3 positions, respectively. Direct N-alkylation and N-arylation of 5-iodo-6-methyluracil (B73931) could lead to a mixture of N-1, N-3, and N1,N3-disubstituted products. A more controlled approach might involve a protection-deprotection strategy or the use of specific catalysts to direct the substitution to the desired positions.

An alternative and potentially more regioselective approach would be to construct the substituted pyrimidine (B1678525) ring from acyclic precursors already bearing the desired N-phenyl and N-methyl functionalities.

Table 1: Proposed Reactants for the Synthesis of Uracil (B121893), 1,6-dimethyl-5-iodo-3-phenyl-

ReactantRole
6-MethyluracilStarting Material
N-Iodosuccinimide (NIS)Iodinating Agent
Phenylboronic AcidSource of Phenyl Group (in a potential Chan-Lam coupling)
IodomethaneMethylating Agent
A suitable base (e.g., K₂CO₃)Catalyst for N-alkylation
A suitable solvent (e.g., DMF)Reaction Medium

Physicochemical Properties and Spectroscopic Data

Given the absence of experimental data for "Uracil, 1,6-dimethyl-5-iodo-3-phenyl-," its physicochemical properties can be predicted based on its structure and comparison with analogous compounds. The presence of the phenyl group and the iodine atom would significantly increase its molecular weight and lipophilicity compared to unsubstituted uracil (B121893).

Spectroscopic data for characterization would be crucial. In the ¹H NMR spectrum, one would expect to see characteristic signals for the two methyl groups, the phenyl protons, and the C-6 proton. The ¹³C NMR spectrum would show distinct peaks for the carbonyl carbons, the olefinic carbons of the uracil ring, the carbons of the phenyl group, and the methyl carbons.

Table 2: Predicted Spectroscopic Data for Uracil, 1,6-dimethyl-5-iodo-3-phenyl-

TechniquePredicted Observations
¹H NMRSignals for two distinct methyl groups, aromatic protons of the phenyl ring, and a singlet for the C-6 proton.
¹³C NMRResonances for two carbonyl carbons, C-5 (bearing iodine), C-6, carbons of the phenyl ring, and two methyl carbons.
Mass SpectrometryA molecular ion peak corresponding to the exact mass of C₁₂H₁₁IN₂O₂.
Infrared (IR) SpectroscopyCharacteristic absorption bands for C=O (carbonyl) stretching, C=C stretching, and C-N stretching.

Conclusion

Strategies for Uracil (B121893) Ring Functionalization

The synthesis of complex uracil derivatives such as 1,6-dimethyl-5-iodo-3-phenyluracil involves a stepwise approach to functionalize the pyrimidine core. Each substituent—the iodo group at C-5, the alkyl groups at N-1 and C-6, and the phenyl group at N-3—is introduced through specific synthetic strategies.

Iodination at the C-5 Position of the Uracil Nucleus

The introduction of an iodine atom at the C-5 position of the uracil ring is a critical transformation, as the resulting 5-iodouracil (B140508) derivatives serve as versatile intermediates for further modifications, particularly through palladium-catalyzed coupling reactions.

An efficient method for the synthesis of 5-iodo-6-methyluracil (B73931) involves oxidative halogenation. researchgate.netosi.lv In this approach, 6-methyluracil (B20015) is treated with an iodine source, such as elemental iodine (I₂) or potassium iodide (KI), in the presence of an oxidizing agent. The choice of oxidant and reaction conditions can significantly influence the reaction's efficiency. For instance, using potassium iodide with sodium nitrite (B80452) (NaNO₂) in acetic acid can yield 5-iodo-6-methyluracil quantitatively. researchgate.net

Table 1: Iodination of 6-Methyluracil under Various Conditions researchgate.net
Iodine SourceOxidizing AgentSolventTime (h)Yield (%)
KIH₂O₂AcOH1100
KINaNO₂AcOH0.5100
I₂H₂O₂AcOH1020
I₂NaNO₂AcOH1040

More recently, environmentally friendly methods for the iodination of pyrimidines have been developed. A mechanochemical approach using solid iodine and silver(I) nitrate (B79036) (AgNO₃) under solvent-free conditions provides a rapid and high-yielding route to 5-iodouracil derivatives. nih.gov This method avoids the use of hazardous solvents and reagents typically employed in electrophilic aromatic substitution. nih.gov For uracil itself, this green chemistry approach can yield 5-iodouracil in as little as 30 minutes with a 73% yield when using silver(I) sulfate (B86663) and 98% with silver(I) nitrate. nih.gov A radical-based direct C-H iodination protocol has also been developed that is effective for dimethyl uracil, resulting in C-5 iodination. rsc.org

Alkylation at N-1 and N-3 Positions of the Uracil Moiety

Alkylation of the nitrogen atoms of the uracil ring is a common strategy to modulate the molecule's physicochemical properties. The target molecule features a methyl group at the N-1 position. The synthesis of N-alkylated uracils can be achieved by reacting the uracil core with alkylating agents.

For instance, N-butyl derivatives of 6-methyluracil have been synthesized by treating 6-methyluracil with butyl bromide in a sodium hydroxide (B78521) solution. jppres.com This reaction can produce a mixture of 1-butyl and 3-butyl derivatives. jppres.com A one-pot synthesis for 1,3-diethyl-6-methyluracil (B8697137) has been developed by condensing 1,3-diethyl urea (B33335) with methyl acetoacetate (B1235776) under microwave irradiation, achieving a 62% yield. jocpr.comjocpr.com This demonstrates the feasibility of introducing substituents at both N-1 and N-3 positions simultaneously when starting with a disubstituted urea.

A series of 1-substituted-6-methyluracils can be prepared by reacting various substituted ureas with diketene (B1670635), highlighting a versatile method for introducing diverse functionalities at the N-1 position. researchgate.net

Phenylation at the N-3 Position of the Uracil Core

Introducing a phenyl group at the N-3 position, as seen in the target compound, is typically achieved by constructing the uracil ring from a pre-functionalized precursor, namely an N-phenyl-substituted urea. For example, 1,3-diphenylurea (B7728601) can serve as a synthetic intermediate for phosgene-free synthesis of phenyl isocyanate and methyl N-phenylcarbamate, which are key building blocks. researchgate.net

The general synthesis of the uracil ring involves the condensation of a urea (or thiourea) derivative with a β-ketoester, such as ethyl acetoacetate, or with diketene. researchgate.netorgsyn.org To synthesize a 3-phenyluracil derivative, one would start with an N-phenylurea. The condensation of N-phenylurea with ethyl acetoacetate would lead to the formation of the 3-phenyl-6-methyluracil core. Subsequent alkylation at the N-1 position would then yield the desired 1-alkyl-3-phenyl-6-methyluracil framework.

Methylation at the C-6 Position of the Uracil Framework

The methyl group at the C-6 position is generally incorporated during the initial synthesis of the uracil ring rather than being added to a pre-formed uracil nucleus. The classic Behrend synthesis of 6-methyluracil involves the condensation of ethyl acetoacetate with urea. orgsyn.org This reaction first forms β-uraminocrotonic ester, which is then cyclized in the presence of a base like sodium hydroxide to yield 6-methyluracil. orgsyn.org

Table 2: Synthesis of 6-Methyluracil via Behrend Condensation orgsyn.org
Reactant 1Reactant 2Key IntermediateFinal ProductYield (%)
Ethyl acetoacetateUreaβ-Uraminocrotonic ester6-Methyluracil71-77

Alternative modern methods have also been developed. One such method involves the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one (a diketene equivalent) with urea or thiourea (B124793) derivatives in the presence of a catalyst like Ytterbium(III) trifluoroacetate (B77799) (Yb(TFA)₃). tandfonline.comtandfonline.com This approach provides a high-yield pathway to various 6-methyluracil and 6-methylthiouracil derivatives. tandfonline.comtandfonline.com

Advanced Synthetic Approaches for Uracil Derivatives

Beyond the fundamental functionalization strategies, advanced synthetic methods, particularly those employing transition metal catalysis, have become indispensable for the derivatization of uracil compounds.

Palladium-Catalyzed Coupling Reactions in Uracil Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly useful for modifying 5-halouracil derivatives. The 5-iodo substituent in "Uracil, 1,6-dimethyl-5-iodo-3-phenyl-" makes it an ideal substrate for such transformations, allowing for the introduction of a wide range of aryl, alkenyl, and alkynyl groups at the C-5 position.

Common palladium-catalyzed reactions applicable to 5-iodouracils include the Suzuki, Stille, Heck, and Sonogashira couplings. For example, the Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, has been extensively used to synthesize 5-alkynyluracil derivatives. researchgate.net These reactions are typically catalyzed by a palladium(0) species, often in the presence of a ligand such as triphenylphosphine (B44618) (PPh₃) and, in the case of the Sonogashira reaction, a copper(I) co-catalyst. researchgate.netsemanticscholar.org The understanding of the mechanisms of these catalytic cycles, including potential dual catalytic processes involving two palladium centers, is crucial for reaction optimization. nih.gov

Table 3: Examples of Palladium-Catalyzed Reactions on Halogenated Heterocycles
Reaction TypeSubstrateCoupling PartnerCatalyst SystemProduct Type
Stille Coupling5-Iodouracil derivativeVinyltributylstannanePd(PPh₃)₄5-Vinyluracil derivative
Heck Coupling5-Iodouracil derivativeMethyl acrylatePd(OAc)₂ / PPh₃5-(2-carboxyvinyl)uracil derivative
Sonogashira Coupling5-Iodouracil derivativePhenylacetylenePdCl₂(PPh₃)₂ / CuI5-(Phenylethynyl)uracil derivative

These advanced methods dramatically expand the chemical space accessible from 5-iodouracil precursors, enabling the synthesis of complex analogues with potential biological activities.

Silver-Catalyzed C-H Functionalization and Related Cross-Coupling Methods

Silver-catalyzed reactions represent a significant strategy for the functionalization of uracil derivatives. These methods are advantageous for their efficiency and atom economy in forming carbon-nitrogen and other bonds from inert C-H bonds. nih.gov Research has demonstrated the utility of silver catalysis in the direct amination of unactivated C-H bonds, providing a pathway to construct functionalized heterocyclic products from linear amines. nih.govscispace.com This approach is notable for its preference for primary sp3 C-H bonds and offers distinct chemo- and regioselectivity. nih.gov

In the context of uracil analogues, silver reagents such as Ag₂O, AgBF₄, and AgOCOCF₃ have been employed to facilitate the reaction of 5-unsubstituted uracils with phenylselanyl chloride. nih.govrsc.org This highlights the role of silver in activating the uracil ring for subsequent functionalization. Furthermore, silver(I) has been shown to catalyze various cross-coupling transformations, including the formation of C-C, C-N, and C-O bonds, through a proposed Ag(I)/Ag(III) catalytic cycle. irb.hrru.nl These reactions often utilize a directing group to achieve high regioselectivity. irb.hrru.nl While direct silver-catalyzed C-H functionalization of "Uracil, 1,6-dimethyl-5-iodo-3-phenyl-" is not extensively detailed in the reviewed literature, the principles established with related uracil derivatives suggest its potential as a viable synthetic route.

Silver-Catalyzed Reactions of Uracil Derivatives
Reaction TypeSilver Catalyst/ReagentSubstrateReactantProduct Type
C-H SelenationAg₂O, AgBF₄, or AgOCOCF₃5-Unsubstituted UracilPhenylselanyl chloride5-Phenylselanyluracil
Intramolecular AminationSilver CatalystLinear Amines-Functionalized Heterocycles
Cross-CouplingAg(I)Aryl Halides (with directing group)Various NucleophilesC-C, C-N, C-O Bond Formation Products

Reactions Involving Uracil-Iodonium(III) Salts as Synthetic Intermediates

Uracil-iodonium(III) salts have emerged as highly reactive and versatile synthetic intermediates for the functionalization of the uracil core. armchemfront.comdigitellinc.com These hypervalent iodine compounds act as powerful arylating agents due to the excellent leaving group ability of the iodonium (B1229267) moiety. digitellinc.com The synthesis of stable uracil-iodonium(III) salts has been a focus of research, as early examples were often hygroscopic and difficult to handle. armchemfront.commdpi.comnih.gov It has been found that incorporating electron-withdrawing groups into the aryl moiety of the iodonium salt enhances its stability and ease of isolation. digitellinc.com

These stable salts can be prepared through methods such as the dehydrative condensation of uracil with a Koser-type reagent (ArI(OH)OTs) in a fluoroalcohol medium or via a one-pot synthesis from aryl iodides and uracils using an oxidant like m-chloroperbenzoic acid (mCPBA). mdpi.comnih.gov A variety of counterions, including triflates and tosylates, have been successfully incorporated, further expanding the synthetic utility of these reagents. mdpi.comresearchgate.net

A key application of uracil-iodonium(III) salts is their role as precursors to "uracilyne," a highly reactive heteroaryne intermediate. digitellinc.com This species can be generated by treating the iodonium salt with a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS). nih.gov The generated "uracilyne" readily undergoes various cycloaddition reactions, including [4+2], [3+2], and [2+2] cycloadditions, with suitable trapping agents like furan, nitrones, and enamines, respectively. digitellinc.comnih.gov These reactions provide efficient routes to complex, fused pyrimidine systems. digitellinc.com

Cycloaddition Reactions of "Uracilyne" Generated from Uracil-Iodonium(III) Salts
Cycloaddition TypeTrapping AgentProduct Type
[4+2]Furan, 2,5-DimethylfuranAnnulated products
[3+2]N-tert-Butyl-phenyl nitroneAnnulated product
[2+2]3,4-Dihydro-2H-pyranAnnulated product

Organomercurial-Mediated Functionalization of Uracil Derivatives

Organomercury compounds have historically been utilized for the functionalization of nucleic acid components, including uracil. The C5 position of uracil is particularly susceptible to mercuration through electrophilic substitution, reacting readily with mercuric acetate (B1210297) in aqueous solution to form a stable organomercury derivative. nih.gov This covalent modification introduces a mercury moiety that can be further elaborated or used to influence the properties of the molecule.

While the use of organomercury reagents in synthesis has diminished due to toxicity concerns, the foundational research in this area demonstrated a key reactivity pattern of the uracil ring. The electron-rich nature of the C5 position makes it a prime target for electrophilic attack, a principle that underlies many modern functionalization strategies. Although specific applications of organomercurial-mediated functionalization for "Uracil, 1,6-dimethyl-5-iodo-3-phenyl-" are not prominent in recent literature, the established reactivity of the uracil scaffold with mercury compounds provides historical context for its electrophilic substitution behavior. nih.gov

Green Chemistry Methodologies in Uracil Synthesis Research

In recent years, there has been a significant shift towards the development of environmentally friendly or "green" synthetic methods for uracil derivatives and other heterocyclic compounds. actascientific.compowertechjournal.comnih.gov These approaches aim to reduce waste, minimize the use of hazardous solvents and reagents, and improve energy efficiency. actascientific.compowertechjournal.com Key strategies in green chemistry include one-pot syntheses, the use of aqueous reaction media, and the application of alternative energy sources like microwave irradiation and ultrasound. actascientific.compowertechjournal.comnih.govbenthamdirect.com

For the synthesis of uracil derivatives, one-pot procedures are particularly attractive as they reduce the number of intermediate purification steps, thereby saving time, resources, and minimizing waste generation. actascientific.com Such methods have been successfully employed to produce various uracil analogues in high yields. actascientific.com The use of water as a solvent is another cornerstone of green chemistry, as it is non-toxic, inexpensive, and readily available. powertechjournal.com Furthermore, microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for the preparation of pyrimidine derivatives. nih.govrasayanjournal.co.in These green methodologies are increasingly being applied to the synthesis of complex molecules, including fused pyrimidine systems, offering more sustainable alternatives to traditional synthetic routes. benthamdirect.comnih.govresearchgate.net

Principles of Green Chemistry in Uracil Synthesis
PrincipleApplication in Uracil SynthesisBenefits
One-Pot SynthesisCondensation of multiple components to form the uracil ring or its derivatives in a single reaction vessel. actascientific.comReduced waste, energy, and cost; increased efficiency. actascientific.com
Use of Green SolventsEmploying water or polyethylene (B3416737) glycol (PEG) as the reaction medium. powertechjournal.comnih.govReduced toxicity and environmental impact. powertechjournal.com
Alternative Energy SourcesUtilizing microwave irradiation or ultrasound to drive reactions. nih.govrasayanjournal.co.inShorter reaction times, higher yields, and often cleaner reactions. rasayanjournal.co.in
CatalysisEmploying reusable or metal-free catalysts. powertechjournal.comIncreased atom economy and reduced waste from stoichiometric reagents. powertechjournal.com

Mechanistic Investigations of Uracil Derivatization Reactions

Electrophilic and Nucleophilic Substitution Pathways on the Uracil Ring

The uracil ring can undergo both electrophilic and nucleophilic substitution reactions, with the outcome being highly dependent on the nature of the reagent and the substitution pattern of the ring itself. The C5 position is electron-rich and thus is the primary site for electrophilic attack. nih.gov This is exemplified by reactions such as halogenation and mercuration. nih.govwikipedia.org The presence of electron-donating groups on the ring can further enhance the nucleophilicity of the C5 position.

Conversely, nucleophilic substitution is also a key transformation for uracil derivatives, particularly for those bearing a leaving group at the C5 or C6 position. For instance, the displacement of a halogen at the C5 position by a nucleophile is a common strategy for introducing new functional groups. The N1 and N3 positions of the uracil ring are also nucleophilic and can readily undergo reactions like alkylation. nih.govnih.gov The relative nucleophilicity of N1 versus N3 can be influenced by steric and electronic factors; for example, the N1 position is generally more accessible and its nucleophilicity is less attenuated by the adjacent carbonyl groups compared to the N3 position. nih.govresearchgate.net The N-alkylation of 5-iodouracil often proceeds via an Sₙ2 mechanism. nih.gov

Computational studies have also provided insights into the mechanisms of uracil reactions, such as the photohydration of the C5-C6 double bond, which is proposed to proceed through a highly energetic, twisted intermediate. acs.org

Cyclization Reactions for Fused Pyrimidine Systems

The synthesis of fused pyrimidine systems often involves the cyclization of appropriately functionalized uracil precursors. These reactions are of great interest as they provide access to a wide range of biologically active molecules, including analogues of purines and pteridines. nih.gov A common strategy involves using a disubstituted uracil, such as a 5,6-diaminouracil, as a scaffold. This precursor can then be reacted with various electrophiles to construct a new fused ring. nih.gov

For example, 5,6-diaminouracils can be condensed with α,β-unsaturated ketones to form pyrimido[4,5-b] armchemfront.comactascientific.comdiazepines, or with phenacyl bromides to yield lumazines. nih.gov Reaction with nitrous acid can lead to the formation of a triazolo[4,5-d]pyrimidine system, while treatment with acetylating agents followed by intramolecular cyclodehydration can produce xanthine (B1682287) derivatives. nih.gov Another approach involves the reaction of 6-aminouracils with reagents like ninhydrin (B49086) to generate indenopyrrolopyrimidine structures. scirp.org These cyclization reactions provide a powerful toolkit for the synthesis of diverse and complex heterocyclic frameworks based on the uracil core. scirp.orgtandfonline.com

Examples of Cyclization Reactions to Form Fused Pyrimidine Systems
Uracil PrecursorReagentFused Ring System Formed
5,6-Diaminouracilα,β-Unsaturated KetonePyrimido[4,5-b] armchemfront.comactascientific.comdiazepine nih.gov
5,6-DiaminouracilPhenacyl BromideLumazine nih.gov
5,6-DiaminouracilNitrous AcidTriazolo[4,5-d]pyrimidine nih.gov
6-Aminouracil (B15529)NinhydrinIndenopyrrolopyrimidine scirp.org
6-Hydrazinouracil derivativeAromatic Aldehyde followed by oxidative cyclizationPyrazolo[3,4-d]pyrimidine scirp.org

Multi-component Reaction Strategies for Uracil Analogues

Multi-component reactions (MCRs) represent a highly efficient and powerful strategy in synthetic organic chemistry, allowing for the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. thieme-connect.combaranlab.org This approach offers significant advantages over traditional linear syntheses, including reduced reaction times, lower costs, and decreased waste generation. baranlab.org In the context of uracil analogues, MCRs provide a versatile platform for generating diverse libraries of these important heterocyclic compounds. thieme-connect.comchemijournal.com Key MCRs employed in the synthesis of uracil derivatives and related systems include the Biginelli, Ugi, and other novel multi-component condensation reactions.

The Biginelli Reaction

First reported by Italian chemist Pietro Biginelli in 1893, the Biginelli reaction is a classic three-component reaction that condenses an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea, typically under acidic catalysis. chemijournal.com This reaction provides direct access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are crucial precursors and structural analogues of uracils. chemijournal.com The versatility of the Biginelli reaction has been enhanced through various modifications to the reaction conditions and components, making it a cornerstone in the synthesis of a wide range of biologically active molecules. chemijournal.com

Table 1: Examples of Biginelli and Related Reactions for Uracil and Thiouracil Analogues chemijournal.com
Aldehyde Componentβ-Dicarbonyl ComponentUrea/Thiourea ComponentProductYield (%)
BenzaldehydeEthyl acetoacetateUrea5-(ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-oneN/A
4-(dimethylamino)benzaldehydeMalononitrileThiourea6-(4-(dimethylamino)phenyl)-1,4-dihydro-2-mercapto-4-oxopyrimidine-5-carbonitrile32%
4-methoxybenzaldehydeMalononitrileThiourea1,4-dihydro-2-mercapto-6-(4-methoxyphenyl)-4-oxopyrimidine-5-carbonitrile30%

The Ugi Reaction

The Ugi reaction is a highly versatile four-component reaction (4CR) that involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govresearchgate.net This reaction is renowned for its ability to generate high levels of molecular diversity and complexity in a single step, making it an invaluable tool for the synthesis of peptide mimics, natural products, and various heterocyclic scaffolds. nih.govfrontiersin.org The Ugi reaction has been successfully applied to the synthesis of complex uracil analogues, including uracil polyoxin (B77205) C (UPOC), a member of the nucleoside peptide antibiotic family. nih.govnih.gov In a typical application, a uridine-derived aldehyde can be used as one of the starting components to build a complex side chain onto the uracil scaffold. nih.govnih.gov

Table 2: Ugi Reaction for the Synthesis of a Uracil Polyoxin C (UPOC) Analogue nih.gov
AldehydeAmineCarboxylic AcidIsocyanideKey Product Step
2',3'-isopropylidine-protected uridine-5'-aldehyde2,4-dimethoxybenzylamineIsoxazolecarboxylic acid derivativeConvertible isonitrileFormation of a complex dipeptide-like adduct attached to the uracil core

Other Multi-component Strategies

Palladium-Catalyzed Four-Component Synthesis: A notable example is the palladium-catalyzed four-component reaction for the synthesis of uracil analogues from isocyanates, primary amines, α-chloroketones, and carbon monoxide. thieme-connect.com This reaction proceeds through the in situ generation of a urea and a β-dicarbonyl palladium chloride intermediate, which then condense to form the uracil ring. thieme-connect.com This methodology demonstrates good reaction scope and tolerates various substitution patterns on the isocyanate and amine components. thieme-connect.com

Three-Component Synthesis of Fused Uracils: Three-component reactions are widely used to construct fused heterocyclic systems based on the uracil core. For instance, new pyrimido[4,5-d]pyrimidine-2,4-dione derivatives can be synthesized in good yields through a one-pot condensation of 6-amino-1,3-dimethyluracil, an aldehyde, and 2-benzylisothiourea hydrochloride under solvent-free conditions. researchgate.net This approach is efficient for creating fused bicyclic systems with potential biological activities. researchgate.netresearchgate.net Similarly, pyrano[2,3-d]pyrimidine diones are accessible via a three-component reaction between barbituric acid, various aromatic aldehydes, and malononitrile. nih.gov

Table 3: Examples of Other Multi-component Reactions for Fused Uracil Analogues
Reaction TypeComponent 1Component 2Component 3Catalyst/ConditionsProduct ClassReference
Three-component6-Amino-1,3-dimethyluracilAldehyde2-Benzylisothiourea hydrochloride120°C, solvent-freePyrimido[4,5-d]pyrimidine-2,4-diones researchgate.net
Three-componentBarbituric acidAromatic aldehydeMalononitrileSBA-Pr-SO3H, 140°C, solvent-freePyrano[2,3-d]pyrimidine diones nih.gov
Four-componentIsocyanatePrimary amineα-Chloroketone (+ CO)Palladium catalystUracil analogues thieme-connect.com

These multi-component strategies underscore the modularity and efficiency of building complex uracil-containing molecules from simple, readily available starting materials. The ability to systematically vary each component allows for the rapid generation of diverse chemical libraries essential for chemical and biological research.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise covalent framework of a molecule. Both ¹H and ¹³C NMR studies would be crucial in confirming the structure of Uracil, 1,6-dimethyl-5-iodo-3-phenyl- .

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the two methyl groups (N1-CH₃ and C6-CH₃) and the phenyl group protons. The chemical shifts of the methyl protons would likely appear as sharp singlets in the upfield region of the spectrum. The protons of the phenyl group would exhibit characteristic multiplets in the aromatic region, with their splitting patterns providing information about their relative positions on the ring.

The corresponding ¹³C NMR spectrum would reveal discrete resonances for each unique carbon atom in the molecule. The carbonyl carbons (C2 and C4) of the uracil ring would be expected to resonate at the downfield end of the spectrum. Signals for the iodinated carbon (C5) and the other uracil ring carbons (C6), as well as the carbons of the phenyl ring and the two methyl groups, would each appear at characteristic chemical shifts, corroborating the proposed molecular structure.

Hypothetical ¹H NMR Data
Assignment Chemical Shift (ppm)
N1-CH₃[Data not available]
C6-CH₃[Data not available]
Phenyl-H[Data not available]
Hypothetical ¹³C NMR Data
Assignment Chemical Shift (ppm)
C2 (C=O)[Data not available]
C4 (C=O)[Data not available]
C5-I[Data not available]
C6[Data not available]
N1-CH₃[Data not available]
C6-CH₃[Data not available]
Phenyl-C[Data not available]

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For Uracil, 1,6-dimethyl-5-iodo-3-phenyl- , high-resolution mass spectrometry (HRMS) would be employed to precisely determine its molecular formula, C₁₂H₁₁IN₂O₂. The experimentally measured mass-to-charge ratio (m/z) of the molecular ion would be compared to the calculated exact mass, with a high degree of accuracy confirming the elemental composition. The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of one iodine atom. Fragmentation patterns observed in the mass spectrum could provide additional structural information by revealing stable fragments of the molecule.

Mass Spectrometry Data
Molecular Formula C₁₂H₁₁IN₂O₂
Calculated Exact Mass [Data not available]
Observed m/z [Data not available]

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Uracil, 1,6-dimethyl-5-iodo-3-phenyl- would be expected to show characteristic absorption bands corresponding to its key functional groups. Strong absorption bands in the region of 1650-1750 cm⁻¹ would indicate the presence of the two carbonyl (C=O) groups of the uracil ring. Absorptions corresponding to C-H stretching vibrations of the methyl and phenyl groups would be observed around 2800-3100 cm⁻¹. The C=C stretching vibrations of the uracil and phenyl rings would likely appear in the 1400-1600 cm⁻¹ region. The presence of the C-I bond would result in a characteristic absorption in the far-infrared region, typically below 600 cm⁻¹.

Hypothetical IR Absorption Bands
Functional Group Wavenumber (cm⁻¹)
C=O (carbonyl)[Data not available]
C-H (aromatic/aliphatic)[Data not available]
C=C (aromatic/alkene)[Data not available]
C-I[Data not available]

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Analysis

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of Uracil, 1,6-dimethyl-5-iodo-3-phenyl- can be grown, SC-XRD analysis would provide precise bond lengths, bond angles, and torsional angles. This technique would confirm the planarity of the uracil ring and the relative orientation of the phenyl substituent. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding or stacking interactions, that govern the packing of the molecules in the crystal lattice. The resulting crystal structure would provide an unambiguous confirmation of the compound's constitution and stereochemistry.

Crystallographic Data
Crystal System [Data not available]
Space Group [Data not available]
Unit Cell Dimensions [Data not available]
Bond Lengths & Angles [Data not available]

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. For Uracil, 1,6-dimethyl-5-iodo-3-phenyl- , methods such as column chromatography would likely be used for its purification from reaction mixtures. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a mixture of solvents) would be optimized to achieve efficient separation from impurities.

High-performance liquid chromatography (HPLC) is the standard method for determining the purity of the final compound. A suitable reversed-phase or normal-phase HPLC method would be developed, and the compound would ideally elute as a single, sharp peak. The purity would be quantified by the peak area percentage. The retention time of the compound under specific chromatographic conditions serves as a characteristic identifier.

Hypothetical HPLC Data
Column [Data not available]
Mobile Phase [Data not available]
Retention Time [Data not available]
Purity (%) [Data not available]

Due to the absence of specific research data on the quantum chemical calculations, molecular modeling, and dynamics simulations for the compound "Uracil, 1,6-dimethyl-5-iodo-3-phenyl-" in the provided search results, a detailed, scientifically accurate article that adheres to the user's comprehensive outline cannot be generated at this time. The search results did not yield any studies concerning the Density Functional Theory (DFT), Frontier Molecular Orbital (FMO), or Natural Bond Orbital (NBO) analyses, nor any information on conformational analysis or ligand-target docking studies specifically for this molecule.

To provide a thorough and informative article as requested, access to scholarly papers and computational chemistry studies focusing directly on "Uracil, 1,6-dimethyl-5-iodo-3-phenyl-" is necessary. Without such specific sources, any attempt to generate the content for the outlined sections would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided structure.

Further investigation into specialized chemical databases and computational chemistry literature would be required to locate the specific data needed to fulfill this request.

Molecular Modeling and Dynamics Simulations

Pharmacophore Modeling for Uracil-Based Bioactive Compounds

Pharmacophore modeling is a crucial computational technique in drug discovery, aimed at identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For uracil-based bioactive compounds, this approach helps in understanding the key interaction points required for their activity, often as enzyme inhibitors or receptor antagonists. researchgate.net Uracil and its derivatives are known to exhibit a wide range of biological activities, including antiviral and antitumor effects. nih.govresearchgate.net

In the context of Uracil, 1,6-dimethyl-5-iodo-3-phenyl- , a hypothetical pharmacophore model can be constructed based on its structural features. The phenyl group at the N-3 position introduces a significant hydrophobic and aromatic feature. The methyl groups at N-1 and C-6 contribute to the steric bulk and hydrophobicity. The iodo group at the C-5 position can act as a halogen bond donor and also contributes to the molecule's lipophilicity. The uracil core itself contains hydrogen bond acceptors (the two carbonyl oxygens) and a potential hydrogen bond donor (if the N-1 position were unsubstituted).

An illustrative pharmacophore model for a class of uracil derivatives might include the features outlined in the table below.

Pharmacophore FeatureCorresponding Structural Moiety in Uracil, 1,6-dimethyl-5-iodo-3-phenyl-
Hydrogen Bond AcceptorCarbonyl oxygens at C2 and C4 of the uracil ring
Hydrophobic/AromaticPhenyl group at N3
HydrophobicMethyl group at N1 and C6
Halogen Bond DonorIodo group at C5

This model can then be used to screen large databases of chemical compounds to identify novel molecules that fit the pharmacophore and are therefore likely to possess similar biological activity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Uracil Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For uracil derivatives, QSAR models are valuable tools for predicting the biological activity of newly designed compounds and for understanding the structural features that are important for their activity. bg.ac.rs

The development of a robust QSAR model begins with the calculation of molecular descriptors that quantify various aspects of a molecule's structure and properties. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. For uracil derivatives, quantum chemical calculations, such as those based on Density Functional Theory (DFT), are often employed to derive electronic descriptors that describe the reactivity of the molecules. nih.gov

Key chemical reactivity descriptors relevant to uracil derivatives include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity. nih.gov

Electron density and electrostatic potential: These descriptors help to identify regions of the molecule that are electron-rich or electron-poor, which are important for interactions with biological targets.

Atomic charges: These indicate the distribution of charge within the molecule and can be important for electrostatic interactions.

For Uracil, 1,6-dimethyl-5-iodo-3-phenyl- , these descriptors would be influenced by its specific substitution pattern. The electron-withdrawing nature of the iodo group and the aromatic phenyl ring, as well as the electron-donating methyl groups, would modulate the electronic properties of the uracil core.

Below is a hypothetical table of calculated chemical reactivity descriptors for a series of uracil derivatives, which could be used to build a QSAR model.

CompoundHOMO (eV)LUMO (eV)Dipole Moment (Debye)LogP
Uracil-6.5-0.83.9-1.07
1,6-dimethyluracil-6.2-0.64.2-0.5
3-phenyluracil-6.8-1.23.51.5
5-iodouracil-6.7-1.13.7-0.2
1,6-dimethyl-5-iodo-3-phenyluracil -6.4-1.03.82.5

Once a set of molecular descriptors has been calculated for a series of uracil derivatives with known biological activities, statistical methods are used to develop a QSAR model. This model is a mathematical equation that relates the descriptors to the activity. Common statistical techniques include multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms. nih.govbg.ac.rs

A general form of a QSAR equation can be represented as:

Biological Activity = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ...

The quality of a QSAR model is assessed by various statistical parameters, such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² (R²_pred). researchgate.net A good QSAR model should not only fit the data well but also have good predictive power for new, untested compounds.

For uracil derivatives, QSAR models have been successfully developed to predict various biological activities, including antiviral and anticancer activities. nih.gov These models can provide valuable insights into the mechanism of action of these compounds and guide the design of new derivatives with improved potency and selectivity. For instance, a QSAR study might reveal that a high value for the HOMO energy and a low value for the dipole moment are favorable for the biological activity of a particular class of uracil derivatives. This information can then be used to rationally design new compounds with the desired electronic properties.

The predictive power of such a model is summarized in the following table, illustrating typical validation metrics.

Statistical ParameterValueDescription
0.85Coefficient of determination for the training set
0.75Cross-validated R² for internal validation
R²_pred0.70R² for the external test set, indicating predictive power

These predictive models are instrumental in prioritizing the synthesis and biological evaluation of new uracil derivatives, thereby accelerating the drug discovery process.

Future Research Directions and Translational Potential in Chemical Biology Research

Design and Synthesis of Novel Uracil (B121893) Scaffolds with Enhanced Target Specificity

A primary focus of future research will be the rational design and synthesis of novel analogs of Uracil, 1,6-dimethyl-5-iodo-3-phenyl- to enhance target specificity and potency. The existing scaffold provides a robust starting point for systematic modifications. Key strategies that could be employed include:

Modification of Substituents: The methyl, iodo, and phenyl groups at the 1, 6, 5, and 3 positions of the uracil ring are prime candidates for modification. nih.gov Introducing a variety of substituents with different electronic and steric properties could significantly influence the compound's interaction with biological targets.

Hybridization with Other Pharmacophores: A promising approach involves creating hybrid molecules by combining the Uracil, 1,6-dimethyl-5-iodo-3-phenyl- scaffold with other known bioactive heterocyclic systems, such as azoles (triazoles, imidazoles), quinolines, or pyrans. nih.govnih.govresearchgate.net This strategy aims to develop novel compounds with potentially synergistic or multi-target activities. nih.gov For instance, hybridization with azole rings has been shown to yield potent cytotoxic agents. nih.gov

Stereoselective Synthesis: For derivatives that exhibit chirality, the development of stereoselective synthetic methods will be crucial. Enantiomerically pure compounds often exhibit significantly different biological activities and pharmacokinetic profiles. Chemodivergent cycloadditions using organocatalysts represent a potential route to access enantiopure fused uracils. researchgate.net

The synthesis of these novel derivatives can be achieved through various organic chemistry reactions, including multicomponent reactions like the Biginelli reaction, which offers an efficient way to create diverse libraries of uracil-based compounds. chemijournal.com

Synthetic Strategy Potential Outcome Relevant Research Areas
Substituent ModificationEnhanced potency and selectivityMedicinal Chemistry, Structure-Activity Relationship (SAR) Studies
Pharmacophore HybridizationNovel mechanisms of action, multi-target drugsCombinatorial Chemistry, Drug Design
Stereoselective SynthesisImproved therapeutic index, reduced off-target effectsAsymmetric Synthesis, Catalysis

Exploration of New Biological Targets for Uracil-Based Ligands

While uracil derivatives are well-known for their anticancer and antiviral activities, the specific biological targets of Uracil, 1,6-dimethyl-5-iodo-3-phenyl- remain to be fully elucidated. nih.gov A significant area of future research will be the identification and validation of new biological targets for this compound and its derivatives.

Potential avenues of exploration include:

Enzyme Inhibition: Many uracil derivatives function by inhibiting key enzymes involved in nucleotide biosynthesis or viral replication. researchgate.netnih.gov Screening Uracil, 1,6-dimethyl-5-iodo-3-phenyl- against a panel of enzymes, such as thymidylate synthase, topoisomerases, and viral polymerases, could reveal novel inhibitory activities. nih.govresearchgate.net

Protein-Protein Interaction Modulation: The compound could be investigated for its ability to disrupt or stabilize protein-protein interactions that are critical for disease progression.

Targeting Structured RNAs: Given the structural similarity to a native nucleobase, there is potential for Uracil, 1,6-dimethyl-5-iodo-3-phenyl- to interact with structured RNA molecules, which are emerging as important drug targets. acs.org

Histone Deacetylase (HDAC) Inhibition: Some uracil derivatives have been identified as potential HDAC inhibitors, a promising class of anticancer agents. nih.gov

A comprehensive biological screening of Uracil, 1,6-dimethyl-5-iodo-3-phenyl- and its analogs against a wide range of cell lines and biological assays will be instrumental in uncovering new therapeutic applications. nih.govnih.gov

Advanced Computational Tools for Predictive Design and Screening

In silico methods are becoming indispensable in modern drug discovery for accelerating the design and screening of new chemical entities. nih.govrsc.org For Uracil, 1,6-dimethyl-5-iodo-3-phenyl-, computational tools can be applied to:

Molecular Docking: To predict the binding modes and affinities of the compound and its derivatives with various biological targets. researchgate.netnih.gov This can help in prioritizing compounds for synthesis and biological testing.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-target complex and assess its stability over time. researchgate.net

Quantum Mechanics (QM) Methods: Density Functional Theory (DFT) can be used to calculate the electronic properties of the molecules, providing insights into their reactivity and interaction with biological macromolecules. nih.govresearchgate.net

Pharmacophore Modeling: To identify the key structural features required for biological activity, which can guide the design of new and more potent derivatives. rsc.org

ADMET Prediction: To computationally estimate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like properties. nih.govresearchgate.net

The integration of these computational approaches can significantly streamline the drug discovery pipeline for derivatives of Uracil, 1,6-dimethyl-5-iodo-3-phenyl-. researchgate.net

Computational Tool Application in Uracil Derivative Research Expected Outcome
Molecular DockingPredicting binding to targets like EGFR, topoisomerases. nih.govresearchgate.netIdentification of potent inhibitors.
Molecular DynamicsSimulating the stability of the compound in the active site of an enzyme. researchgate.netUnderstanding the binding mechanism.
DFTCalculating electronic properties to understand reactivity. nih.govGuiding the design of more reactive compounds.
ADMET PredictionAssessing drug-likeness and potential toxicity. nih.govSelecting candidates with better pharmacokinetic profiles.

Development of High-Throughput Screening Assays for Uracil Derivatives

To efficiently screen libraries of Uracil, 1,6-dimethyl-5-iodo-3-phenyl- derivatives, the development of robust high-throughput screening (HTS) assays is essential. assaygenie.com HTS allows for the rapid testing of thousands of compounds against a specific biological target or in a cell-based assay.

Key considerations for developing HTS assays for these derivatives include:

Assay Format: Both biochemical assays (e.g., enzyme inhibition assays) and cell-based assays (e.g., cell viability, reporter gene assays) can be adapted to a high-throughput format. assaygenie.com

Detection Method: The choice of detection method (e.g., fluorescence, luminescence, absorbance) will depend on the specific assay and should be optimized for sensitivity and robustness.

Automation: Utilizing liquid handling robotics can significantly increase the throughput and reproducibility of the screening process. assaygenie.com

Fragment-based drug discovery (FBDD) is another screening approach that could be applied. acs.org This involves screening smaller fragments of the uracil derivatives to identify initial hits that can then be optimized into more potent lead compounds. acs.org

Synergistic Approaches in Combinatorial Chemical Biology Research

The exploration of Uracil, 1,6-dimethyl-5-iodo-3-phenyl- can be further enhanced through synergistic approaches in combinatorial chemical biology. This involves combining different scientific disciplines and technologies to accelerate the discovery process.

Examples of synergistic approaches include:

Combinatorial Synthesis and HTS: Generating large and diverse libraries of uracil derivatives through combinatorial synthesis and then rapidly screening them using HTS can quickly identify promising lead compounds.

Target-Guided Ligand Assembly: This approach uses the biological target itself to assemble its own inhibitor from a mixture of smaller reactive fragments. A uracil-based fragment could be a key component in such a strategy. nih.gov

Aptamer-Drug Conjugates: Aptamers, which are short single-stranded DNA or RNA molecules that can bind to specific targets, could be conjugated to Uracil, 1,6-dimethyl-5-iodo-3-phenyl- to create highly targeted therapeutic agents. mdpi.com

Synergistic Catalysis: The use of multiple catalysts that work in concert can enable the efficient and stereoselective synthesis of complex uracil-based scaffolds. researchgate.net

By integrating these diverse approaches, researchers can more effectively explore the chemical space around Uracil, 1,6-dimethyl-5-iodo-3-phenyl- and translate the findings into valuable tools for chemical biology and potential therapeutic leads.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.